molecular formula C7H7O3P B2671390 1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one CAS No. 75777-32-1

1-hydroxy-1,3-dihydro-2,1lambda5-benzoxaphosphol-1-one

Cat. No. B2671390
Key on ui cas rn: 75777-32-1
M. Wt: 170.104
InChI Key: ITGRDCRATLPRID-UHFFFAOYSA-N
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Patent
US04219510

Procedure details

A mixture of 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (4.0 g, 0.02 mole) in 15 ml. of water was heated on a steam bath for 1 hour. The reaction mixture was taken to dryness under vacuum and the residue recrystallized from acetone to yield 1-hydroxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (3.4 g, 100% yield) as colorles crystals having a m.p. of 167° C. and the following analysis:
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]1(=[O:13])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][O:5]1)C>O>[OH:13][P:4]1(=[O:3])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][O:5]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)OP1(OCC2=C1C=CC=C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
OP1(OCC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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